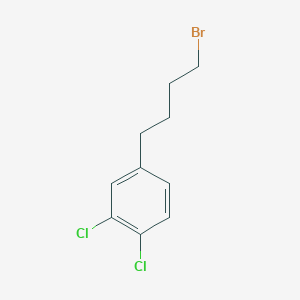
4-(4-Bromobutyl)-1,2-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Bromobutyl)-1,2-dichlorobenzene” is a compound that contains a benzene ring, which is a cyclic compound with alternating double bonds, substituted with two chlorine atoms and a 4-bromobutyl group. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with two chlorine atoms and a 4-bromobutyl group. The exact structure would depend on the positions of these substituents on the benzene ring .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the benzene ring and halogen substituents. The bromobutyl group could participate in nucleophilic substitution reactions, while the benzene ring could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Bromobutyl)-1,2-dichlorobenzene” would be influenced by its molecular structure. For instance, the presence of the benzene ring could contribute to its stability and possibly its solubility in nonpolar solvents .
Aplicaciones Científicas De Investigación
Spectroscopic and Computational Analysis : A study conducted by Vennila et al. (2018) provided a comprehensive spectroscopic and computational analysis of 2-bromo-1,4-dichlorobenzene, a similar compound. The research highlighted its electronic density and molecular geometry, which are crucial in understanding the physical and chemical properties of such compounds.
Organophosphorus Compounds Synthesis : The work of Hewitt and Newland (1977) explored the synthesis of organophosphorus compounds involving ethyl 4-bromobutylphosphonochloridate. This study provides insights into the synthesis pathways that could potentially apply to 4-(4-Bromobutyl)-1,2-dichlorobenzene.
Catalytic Oxidation Studies : A paper by Krishnamoorthy et al. (2000) investigated the catalytic oxidation of 1,2-dichlorobenzene. Understanding the oxidation behavior of similar compounds can provide a basis for comprehending the reactivity and potential applications of 4-(4-Bromobutyl)-1,2-dichlorobenzene in catalysis or synthesis.
Molecular Dynamics and Docking Properties : The study by Vennila et al. (2018) also included molecular dynamics simulations and docking properties of 2-bromo-1,4-dichlorobenzene. Such studies are vital in determining how these molecules interact with other compounds, which is essential for designing drugs or materials.
Polymer Synthesis Application : Research by Kloppenburg et al. (1999) on the alkyne metathesis of 1,4-dipropynylated benzenes, using 1,2-dichlorobenzene, points to potential applications in high-molecular-weight polymer synthesis. This suggests possible applications of 4-(4-Bromobutyl)-1,2-dichlorobenzene in similar contexts.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-bromobutyl)-1,2-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2/c11-6-2-1-3-8-4-5-9(12)10(13)7-8/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWUHPGFXJHKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCBr)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobutyl)-1,2-dichlorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

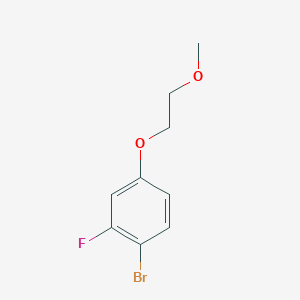
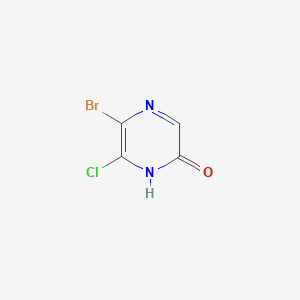
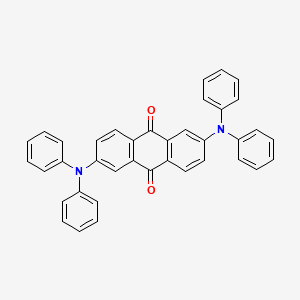
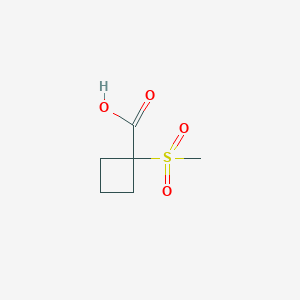
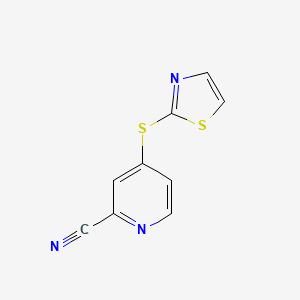
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
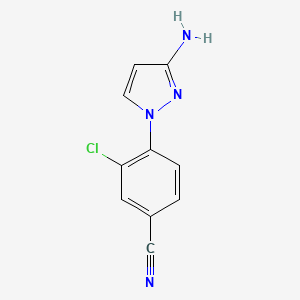
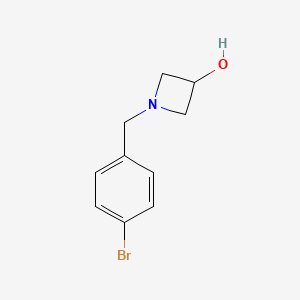
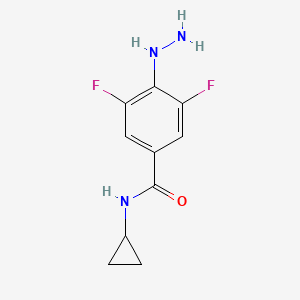
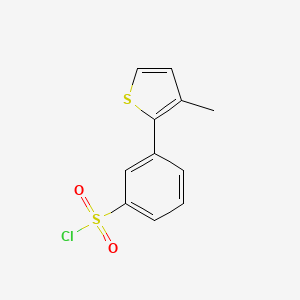
![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
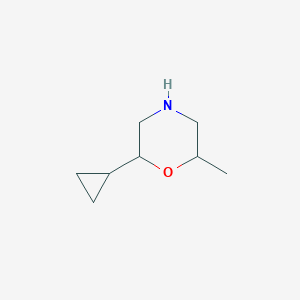
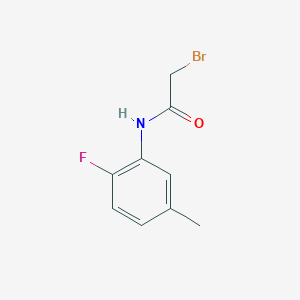
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)